2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-ethyl-N-(3-methylphenyl)acetamide
Description
The compound 2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-ethyl-N-(3-methylphenyl)acetamide (hereafter referred to as the target compound) features a spirocyclic 1,3-diazaspiro[4.5]decane core substituted with an ethyl group and a 3-methylphenyl group on the acetamide moiety.
Properties
IUPAC Name |
2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]decan-3-yl)-N-ethyl-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4/c1-3-20(14-6-4-5-13(2)11-14)15(22)12-21-16(23)18(19-17(21)24)7-9-25-10-8-18/h4-6,11H,3,7-10,12H2,1-2H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBJQRBXBUNDDEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC(=C1)C)C(=O)CN2C(=O)C3(CCOCC3)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
The presence of a diazaspirodecane ring and two dioxo groups in its structure suggests it may interact with its targets through hydrogen bonding or other types of non-covalent interactions.
Biochemical Pathways
Without knowledge of the compound’s specific targets, it’s challenging to predict the exact biochemical pathways it might affect. Given its complex structure, it’s likely that it could interact with multiple pathways, potentially leading to a variety of downstream effects.
Pharmacokinetics
On the other hand, these groups could also make the compound a target for metabolic enzymes, potentially leading to rapid metabolism and excretion.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown due to the lack of information about its specific targets and mode of action.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, extreme pH or temperature conditions could potentially alter the compound’s structure, affecting its ability to interact with its targets. Similarly, the presence of other molecules could either facilitate or hinder the compound’s interactions with its targets.
Biological Activity
The compound 2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-ethyl-N-(3-methylphenyl)acetamide is a novel organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C16H25N3O4
- Molecular Weight : 323.38 g/mol
- CAS Number : 1775351-97-7
Structure Representation
Antimicrobial Activity
Research indicates that compounds with similar structural features to this compound exhibit significant antimicrobial properties. For instance, acetamide derivatives have shown moderate activity against gram-positive bacteria due to the presence of specific functional groups that enhance their interaction with bacterial cell walls .
Antihypertensive Effects
A related study on 8-substituted diazaspiro compounds demonstrated antihypertensive activity in animal models. The most active derivatives were those with specific substitutions that optimized their pharmacological profile . This suggests that our compound may also possess similar properties worth exploring.
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies highlight the importance of various substituents on the biological activity of diazaspiro compounds. Compounds featuring piperidine moieties were found to be more effective than those with morpholine groups .
Case Studies
-
Case Study 1: Antimicrobial Screening
- A series of acetamide derivatives were screened against various bacterial strains.
- Results indicated that compounds with methoxy substitutions exhibited enhanced activity against gram-positive organisms.
- The compound was not directly tested but falls within the structural category that showed promising results.
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Case Study 2: Antihypertensive Screening
- A study involving spontaneous hypertensive rats evaluated new diazaspiro compounds.
- The findings revealed that specific substitutions at the 8-position led to significant blood pressure reductions.
- This lays a foundation for further investigation into the potential antihypertensive effects of our target compound.
Table 1: Biological Activity of Related Compounds
| Compound Name | Activity Type | Active Against | Reference |
|---|---|---|---|
| Compound A | Antimicrobial | Gram-positive bacteria | |
| Compound B | Antihypertensive | Hypertensive rats | |
| Compound C | Antimicrobial | Gram-negative bacteria |
Table 2: Structure-Activity Relationships
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The target compound’s analogs differ primarily in substituents on the acetamide nitrogen and the spirocyclic system. Key examples include:
*Calculated based on structural similarity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
